Product packaging for 4-Isobutyl-2-methylpyrimidine(Cat. No.:CAS No. 188708-01-2)

4-Isobutyl-2-methylpyrimidine

Cat. No.: B071214
CAS No.: 188708-01-2
M. Wt: 150.22 g/mol
InChI Key: YONXYGSIBALUAO-UHFFFAOYSA-N
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Description

4-Isobutyl-2-methylpyrimidine is a strategically substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science research. Its core structure serves as a privileged scaffold for the design and synthesis of novel small molecule inhibitors, particularly targeting kinases and other ATP-binding proteins. The isobutyl and methyl substituents confer specific steric and electronic properties, allowing researchers to fine-tune molecular interactions within hydrophobic pockets of biological targets, thereby modulating selectivity and potency. Beyond pharmaceutical development, this compound is a valuable precursor in ligand synthesis for catalysis and in the construction of advanced organic materials, such as liquid crystals and metal-organic frameworks (MOFs), where its rigid, aromatic core contributes to structural stability. This high-purity reagent is an essential building block for exploring structure-activity relationships (SAR), developing new synthetic methodologies, and advancing the study of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B071214 4-Isobutyl-2-methylpyrimidine CAS No. 188708-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188708-01-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-4-(2-methylpropyl)pyrimidine

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-4-5-10-8(3)11-9/h4-5,7H,6H2,1-3H3

InChI Key

YONXYGSIBALUAO-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)CC(C)C

Canonical SMILES

CC1=NC=CC(=N1)CC(C)C

Synonyms

Pyrimidine, 2-methyl-4-(2-methylpropyl)- (9CI)

Origin of Product

United States

Advanced Structural Characterization of 4 Isobutyl 2 Methylpyrimidine and Analogues

Spectroscopic Analysis for Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Isobutyl-2-methylpyrimidine, providing detailed information about its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon skeletons of this compound.

Pyrimidine (B1678525) Ring Protons: The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region, typically between δ 8.0 and 9.3 ppm. The exact chemical shifts would be influenced by the electron-donating effects of the alkyl substituents.

Methyl Protons: The methyl group at the C2 position would likely appear as a singlet in the upfield region, estimated to be around δ 2.5-2.8 ppm.

Isobutyl Protons: The isobutyl group at the C4 position would present a more complex set of signals: a doublet for the two methylene (B1212753) (CH₂) protons adjacent to the ring, a multiplet for the methine (CH) proton, and a doublet for the six equivalent methyl (CH₃) protons.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrimidine-H 8.0 - 9.3 Doublet
2-CH₃ 2.5 - 2.8 Singlet
Isobutyl-CH₂ ~2.6 Doublet
Isobutyl-CH ~2.1 Multiplet (Nonet)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of neighboring atoms. The aromatic carbons of the pyrimidine ring are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the substituents.

Experimental ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C2 165.7
C4 169.8
C5 118.9
C6 155.0
2-CH₃ 25.9
Isobutyl-CH₂ 45.4
Isobutyl-CH 29.5

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the unambiguous determination of its elemental formula.

For this compound (C₉H₁₄N₂), the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition. The mass spectrum also provides structural information through the analysis of fragmentation patterns. Electron ionization (EI) is a common method that leads to the fragmentation of the parent molecule. The fragmentation of this compound would likely involve the loss of alkyl fragments from the pyrimidine core. For instance, a prominent fragmentation pathway for alkyl-substituted pyrimidines is the cleavage of the C-C bond beta to the aromatic ring, which in this case would lead to the loss of a propyl radical from the isobutyl group.

Predicted HRMS and Major Fragmentation Data for this compound

Ion Formula Calculated m/z Fragmentation Pathway
[M]⁺ [C₉H₁₄N₂]⁺ 150.1157 Molecular Ion
[M-CH₃]⁺ [C₈H₁₁N₂]⁺ 135.0922 Loss of a methyl radical

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkyl groups and the C=C and C=N bonds of the pyrimidine ring.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and isobutyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would appear around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically occur in the 1400-1650 cm⁻¹ region. vandanapublications.com

C-H Bending: Bending vibrations for the alkyl C-H bonds will be present in the 1350-1470 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Pyrimidine Ring C=N and C=C Stretching 1400 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the aromatic system. For this compound dissolved in a solvent like ethanol, one would expect to observe absorption maxima characteristic of the substituted pyrimidine chromophore, likely below 300 nm. nih.gov The alkyl substituents may cause a slight bathochromic (red) shift compared to the parent pyrimidine molecule.

X-ray Crystallography for Solid-State Structure Determination (e.g., Single-Crystal X-ray Diffraction)

X-ray crystallography, particularly single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on analogous substituted pyrimidines provide insight into the expected structural features. scispace.comacs.orgacs.org A single-crystal X-ray diffraction analysis of this compound would reveal:

Planarity of the Pyrimidine Ring: The pyrimidine ring is expected to be essentially planar.

Bond Lengths and Angles: The analysis would provide precise measurements of the C-N and C-C bond lengths within the pyrimidine ring and the C-C bonds of the substituents. These values can be influenced by the electronic effects of the methyl and isobutyl groups.

Conformation of the Isobutyl Group: The orientation of the isobutyl group relative to the pyrimidine ring would be determined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking between pyrimidine rings or van der Waals interactions between the alkyl chains, which govern the solid-state architecture.

Typical Crystallographic Data for a Substituted Pyrimidine

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Bond Lengths C-N: ~1.33 Å, C-C (ring): ~1.39 Å
Bond Angles Ring angles: ~120°

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. researchgate.net For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable for purity assessment.

A typical reversed-phase HPLC setup would involve:

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase can be optimized to achieve good separation and a reasonable retention time. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (as determined by UV-Vis spectroscopy) would be appropriate for detection and quantification.

The purity of a sample of this compound would be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. This method allows for the detection and quantification of impurities, which is crucial for quality control.

Exemplary HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at ~260 nm

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound and its analogues. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical and is determined by the polarity of the analytes. For alkylated pyrimidines, non-polar or semi-polar stationary phases are often employed.

The retention of a compound in GC is characterized by its retention time, which is the time it takes for the analyte to travel from the injector to the detector. To standardize retention times across different instruments and conditions, the Kovats retention index (I) is often calculated. This index relates the retention time of the analyte to the retention times of n-alkanes.

While specific retention indices for this compound on various stationary phases are not extensively documented in publicly available literature, typical conditions for the analysis of similar alkylated heterocyclic compounds can be inferred.

Table 1: Representative Gas Chromatography (GC) Conditions for the Analysis of Alkylated Pyrimidine Analogues

ParameterCondition
Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness)
Stationary Phase 5% Phenyl Methyl Siloxane
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 80 °C (2 min hold), then ramp to 250 °C at 10 °C/min

This table presents a typical set of GC parameters that would be suitable for the analysis of this compound and its analogues. The exact retention time would need to be determined experimentally.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. In TLC, a solid stationary phase, typically silica gel or alumina, is coated onto a flat plate, and a liquid mobile phase moves up the plate by capillary action. The separation is based on the differential adsorption of the compounds to the stationary phase. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

For the separation of moderately polar compounds like this compound, a variety of solvent systems can be employed. The choice of solvent system is crucial for achieving good separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation.

Column chromatography is a preparative technique used to purify compounds from a mixture. It operates on the same principles as TLC, but on a larger scale. A glass column is packed with a solid adsorbent (stationary phase), and the sample mixture is loaded onto the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute. The solvent system determined from TLC is often used as a starting point for column chromatography, with the polarity typically being slightly lower to ensure good separation.

Table 2: Exemplary Solvent Systems for TLC and Column Chromatography of Pyrimidine Derivatives

Stationary PhaseMobile Phase (Solvent System)Typical Application
Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 8:2, 7:3 v/v)Monitoring reaction progress and purity assessment of moderately polar pyrimidines.
Silica Gel 60 F254Dichloromethane:Methanol (e.g., 98:2, 95:5 v/v)Separation of more polar pyrimidine analogues.
AluminaChloroform:MethanolPurification of basic pyrimidine derivatives.

The optimal solvent system for this compound would be determined experimentally by running several TLC plates with different solvent ratios to achieve an Rf value ideally between 0.3 and 0.7 for good separation.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and quantification of this compound and its analogues, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alkylated pyrimidines involve cleavage of the alkyl side chains and fragmentation of the pyrimidine ring itself. For this compound, characteristic fragments would likely arise from the loss of an isobutyl radical or a propyl radical from the isobutyl group, as well as fragments corresponding to the substituted pyrimidine ring.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment
150[M]+ (Molecular Ion)
135[M - CH3]+
107[M - C3H7]+
93[M - C4H9]+

This table is based on general fragmentation patterns of alkylated aromatic compounds and the mass spectrum available in the PubChem database for this compound (CID 15783027). The relative intensities of these fragments would be determined from the actual mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. In LC-MS, the separation is achieved by liquid chromatography, and the eluting compounds are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC-MS can be used to analyze a wide range of pyrimidine derivatives and their metabolites in complex matrices. Reversed-phase chromatography, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol with modifiers like formic acid or ammonium (B1175870) acetate), is commonly employed for the separation of pyrimidine compounds. creative-proteomics.com The mass spectrometer provides sensitive and selective detection, allowing for the identification and quantification of target analytes. nih.gov

Table 4: General Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for Pyrimidine Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from high aqueous to high organic content.
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole or Time-of-Flight (TOF)

These are general conditions and would require optimization for the specific analysis of this compound and its analogues.

Environmental Fate and Degradation Pathways of 4 Isobutyl 2 Methylpyrimidine Analogues

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that chemically alter the compound. For pyrimidine-based pesticides like diazinon (B1670403), the primary abiotic pathways are hydrolysis and photodegradation, which break down the parent molecule into various transformation products.

Hydrolysis is a major degradation pathway for diazinon and its analogues in water. researchgate.net The rate of this chemical breakdown is significantly dependent on the pH of the aqueous environment. orst.edunih.gov Diazinon is most stable in neutral to slightly alkaline media (pH 7-8) but hydrolyzes rapidly under acidic or strongly alkaline conditions. apvma.gov.auresearchgate.net In acidic conditions (below pH 3), the pyrimidine (B1678525) ring's nitrogen and phosphorus groups are activated, leading to nucleophilic attack that cleaves the phosphorus-oxygen bond. nih.govresearchgate.net

The half-life of diazinon, which is the time required for half of the compound to degrade, varies substantially with pH. For instance, at a pH of 5, the half-life has been reported to be between 12 and 38 days. orst.eduapvma.gov.au In neutral water (pH 7), the half-life extends significantly, with reported values of 78 to 138 days. orst.eduapvma.gov.au Under alkaline conditions (pH 9), the half-life shortens again to around 40 days. apvma.gov.au The primary products of diazinon hydrolysis are diethylthiophosphoric acid and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP), also known as oxypyrimidine. apvma.gov.au The oxygen analogue of diazinon, diazoxon (B46664), also undergoes hydrolysis to form IMHP. orst.edu

Hydrolysis Half-Life of Diazinon at Various pH Levels
pHHalf-Life (Days)Reference
512 - 38 orst.eduapvma.gov.au
778 - 138 orst.eduapvma.gov.au
940 apvma.gov.au

Photodegradation, or photolysis, is another significant abiotic process, particularly for compounds exposed to sunlight on surfaces like soil or in clear water. Diazinon can be converted to its more toxic oxygen analogue, diazoxon, in the atmosphere through the action of ultraviolet (UV) radiation. nih.govcdc.gov In aqueous solutions exposed to artificial sunlight, one study noted that 53% of diazinon decomposed after 97 hours. apvma.gov.au While diazinon is considered stable to photolysis in water, its breakdown can be accelerated on soil surfaces, with estimated half-lives ranging from 17.3 to 37.4 hours. orst.edu

The mechanisms of photodegradation for organophosphorus pesticides can involve oxidation, isomerization, and denitration. researchgate.net For diazinon, the primary photochemical reaction is the oxidation of the P=S bond to a P=O bond, yielding diazoxon. researchgate.netcdc.gov This intermediate is unstable under UV light and can be further transformed. nih.gov Another identified photolytic pathway for diazinon involves the cleavage of the P-O bond on the pyrimidine ring, leading to the formation of ((Z)-3-((E)-1-hydroxy-2-methylpropylidene)amino)but-2-enimidic acid (IMP). researchgate.netnih.gov

Biotic Transformation Processes (Biodegradation)

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a crucial process for the detoxification and removal of pesticides from the environment. researchgate.netnih.gov

Microbial degradation is the primary mechanism determining the fate of pyrimidine-based insecticides like diazinon in soil and aquatic systems. Numerous microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon, nitrogen, or phosphorus. nih.gov Laboratory studies have shown that diazinon's half-life in non-sterile soils ranges from one to five weeks, whereas in sterile soils, it can extend to 6-12 weeks, highlighting the importance of microbial action. orst.edu The aerobic soil metabolism half-life has been reported to be approximately 37-38 days. orst.edu

Bacterial strains from genera such as Sphingobium, Acinetobacter, Pseudomonas, Stenotrophomonas, and Bacillus have been identified as effective degraders of diazinon. nih.govfrontiersin.org For example, a strain of Sphingobium sp. was able to degrade over 90% of a 100 mg/L diazinon concentration within 60 hours. frontiersin.org Fungi, such as Aspergillus niger and Cunninghamella elegans, also play a role in the metabolism of diazinon. nih.govnih.gov The rate of degradation is influenced by environmental factors such as temperature, pH, and the availability of other carbon sources. frontiersin.org Optimal degradation by Sphingobium sp. DI-6, for instance, occurred at 30°C and a pH of 7.0. frontiersin.org

The microbial breakdown of diazinon proceeds through several metabolic pathways, primarily initiated by enzymes like hydrolases, oxidases, and phosphatases. nih.gov A key initial step is the hydrolysis of the ester bond, which cleaves the molecule into its pyrimidine and phosphate (B84403) moieties. frontiersin.org

The most commonly identified and persistent metabolite is 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine). cdc.govfrontiersin.org This compound is a major degradation product in both soil and water. cdc.gov Another significant metabolite is diazoxon, formed through microbial oxidation of the parent diazinon molecule. frontiersin.orgnih.govresearchgate.net

More complex degradation pathways have been elucidated in specific microorganisms. For instance, the fungus Cunninghamella elegans was found to produce diazoxon and pyrimidinol as major metabolites, with minor products resulting from hydroxylation reactions. nih.gov The bacterium Sphingobium sp. DI-6 metabolizes diazinon into several products, including diazoxon, diazinon aldehyde, and other hydroxylated and demethylated derivatives, indicating multiple metabolic pathways such as oxidation, hydroxylation, and hydrolysis. frontiersin.org

Major Biodegradation Metabolites of Diazinon
Metabolite NameAbbreviationFormation PathwayReference
2-isopropyl-6-methyl-4-hydroxypyrimidineIMHP / OxypyrimidineHydrolysis cdc.govfrontiersin.org
Diazoxon-Oxidation frontiersin.orgnih.gov
Hydroxyisopropyl diazinon-Hydroxylation researchgate.net
Diazinon aldehyde-Oxidation frontiersin.org

Environmental Partitioning and Transport

The way a chemical moves and accumulates in the environment is known as its partitioning and transport. Diazinon is found across all environmental compartments—air, water, and soil—and does not show a strong tendency to partition to any single medium. cdc.gov Its release into the environment occurs through volatilization from soil, drift during application, and runoff from agricultural and urban areas. cdc.gov

Once in the atmosphere, diazinon can be transported over moderate distances. cdc.gov The estimated half-life for its reaction with hydroxyl radicals in the vapor phase is about 4 hours, indicating relatively rapid atmospheric degradation. cdc.gov In soil, the mobility of diazinon is considered low to moderate. However, its primary degradate, oxypyrimidine (IMHP), is more mobile than the parent compound. orst.edu The ultimate breakdown of diazinon in soils leads to the formation of carbon dioxide. orst.edu

Adsorption/Desorption Behavior in Soil and Sediment

The mobility of pyrimidine analogues in the terrestrial environment is significantly influenced by their interaction with soil and sediment particles. Adsorption, the process by which a chemical binds to soil particles, and desorption, its release back into the soil solution, are critical in determining its potential for leaching into groundwater or moving with surface runoff.

The adsorption of pyrimidine derivatives to soil is influenced by soil properties such as organic matter content, clay content, and pH. Generally, compounds with non-polar alkyl side chains, such as the isobutyl and methyl groups in 4-Isobutyl-2-methylpyrimidine, tend to adsorb to soil organic matter through hydrophobic interactions.

Research on the diazinon metabolite, oxypyrimidine, indicates that it is a persistent degradate in soil and water. cdc.gov Studies on various soil types have shown a range of adsorption coefficients for oxypyrimidine, highlighting the influence of soil characteristics. For instance, in a study using different soil types, the Freundlich adsorption coefficient (Kf) for oxypyrimidine varied, indicating differing adsorption capacities based on soil composition. epa.gov

The adsorption and desorption behavior of pyrimidine analogues can be quantified using batch equilibrium studies, which generate data that can be fitted to isotherm models like the Freundlich and Langmuir equations. The Freundlich isotherm is commonly used to describe the non-ideal and reversible adsorption of organic compounds in heterogeneous systems like soil.

Table 1: Freundlich Adsorption Coefficients (Kf) for Oxypyrimidine in Various Soil Types

Soil TypeOrganic Carbon (%)Clay Content (%)pHKf (μg^(1-1/n) mL^(1/n) g⁻¹)Reference
Maryland Sand0.9-6.871.82 epa.gov
California Sandy Loam0.5-6.515.54 epa.gov
Mississippi Silt Loam4.8-5.95.47 epa.gov
Maryland Clay1.0-7.514.68 epa.gov

Note: A higher Kf value indicates stronger adsorption to the soil.

Desorption studies are also crucial, as they indicate the potential for a sorbed compound to be released back into the environment. Hysteresis, where desorption is not the simple reverse of adsorption, is often observed for organic compounds in soil, suggesting that a fraction of the chemical can become strongly bound or sequestered over time. For pyrimidine analogues, this could lead to their long-term persistence in the soil matrix.

Volatilization and Air Transport

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state and enters the atmosphere. For compounds in the soil, volatilization from the soil surface can be a significant pathway for their distribution in the environment. The tendency of a chemical to volatilize is influenced by its vapor pressure, water solubility, and its adsorption to soil particles.

Once in the atmosphere, pyrimidine analogues can be transported over moderate distances. cdc.gov Their atmospheric fate is then determined by processes such as photolysis (degradation by sunlight) and reaction with atmospheric oxidants like hydroxyl radicals. cdc.govepa.gov The estimated half-life for the vapor phase reaction of diazinon with hydroxyl radicals is approximately 4 hours, suggesting that atmospheric degradation can be a relatively rapid process for some pyrimidine derivatives. cdc.gov

Methodologies for Environmental Fate Studies

To comprehensively understand the environmental behavior of compounds like this compound and its analogues, a suite of standardized laboratory and field studies are employed. These studies are designed to simulate environmental conditions and measure the rates and pathways of key fate processes.

Time-Course Biodegradation Studies (Aerobic and Anaerobic)

Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. Time-course studies are conducted to determine the rate and extent of biodegradation under different environmental conditions.

Aerobic Biodegradation: These studies are conducted in the presence of oxygen and are representative of conditions in surface soils and aerated waters. A known amount of the test substance is added to a soil or water/sediment system containing a viable microbial population. The system is incubated over time, and samples are periodically analyzed for the concentration of the parent compound and the formation of degradation products. The rate of degradation is often expressed as a half-life (the time it takes for 50% of the initial concentration to disappear).

Anaerobic Biodegradation: These studies are performed in the absence of oxygen, simulating conditions in saturated soils, sediments, and groundwater. Similar to aerobic studies, the test substance is incubated with an appropriate environmental matrix, and its disappearance and the formation of metabolites are monitored over time. Biodegradation rates under anaerobic conditions are typically slower than under aerobic conditions.

For pyrimidine analogues, biodegradation is a significant degradation pathway. cdc.gov The degradation of the pyrimidine ring can proceed through various metabolic pathways, ultimately leading to the breakdown of the heterocyclic structure. illinois.edu

Table 2: Typical Setup for a Laboratory Soil Biodegradation Study

ParameterCondition
Test System Soil microcosms (e.g., flasks or jars)
Soil Type Representative agricultural or field soils
Test Substance Concentration Environmentally relevant concentration
Incubation Temperature Controlled (e.g., 20-25°C)
Moisture Content Maintained at a specific level (e.g., 40-60% of water holding capacity)
Aerobic Conditions Continuous or periodic aeration
Anaerobic Conditions Purged with inert gas (e.g., nitrogen) and sealed
Sampling Intervals Logarithmic or linear time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days)
Analysis Extraction followed by chromatography (e.g., HPLC, GC-MS) to quantify parent compound and metabolites

Mass Balance Determination in Environmental Systems

Mass balance studies are essential for accounting for all possible fates of a chemical in a test system. These studies typically use a radiolabeled version of the test compound (e.g., using ¹⁴C) to track its distribution among different environmental compartments.

In a typical mass balance study for soil, a ¹⁴C-labeled test substance is applied to a soil microcosm. Over the course of the experiment, the distribution of the radiolabel is measured in various fractions:

Parent Compound: The amount of the original chemical remaining.

Metabolites: The amount of degradation products formed.

Volatilized Compounds: The amount that has escaped into the gas phase, often captured in traps.

Non-extractable Residues (Bound Residues): The fraction of the radiolabel that becomes strongly bound to the soil matrix and cannot be removed by conventional extraction methods.

Mineralization: The amount of the compound that has been completely degraded to carbon dioxide (¹⁴CO₂), which is a measure of ultimate biodegradation.

A complete mass balance, where the sum of all fractions is close to 100% of the initially applied radioactivity, provides confidence in the experimental results and ensures that all significant transformation and transport pathways have been considered. For example, in a study on the degradation of ¹⁴C-diazinon in sandy loam soil, after 35.5 hours of sunlight exposure, the mass balance accounted for diazinon, its degradate oxypyrimidine, soil-bound residues, and volatilized components.

Agrochemical Research Applications of Pyrimidine Derivatives Context for 4 Isobutyl 2 Methylpyrimidine

Role as Fungicides and Insecticides

Pyrimidine (B1678525) and its analogues are a cornerstone in the development of modern agrochemicals due to their diverse biological activities. nih.gov These heterocyclic compounds are integral to the synthesis of various fungicides and insecticides. nih.govnih.gov The pyrimidine nucleus serves as a versatile scaffold, allowing for substitutions that can be fine-tuned to target specific pests and diseases. nih.gov

Several commercial fungicides are based on the pyrimidine structure, demonstrating their efficacy in controlling a range of plant pathogens. mdpi.com Research into novel pyrimidine derivatives continues to yield compounds with significant fungicidal activity against devastating plant diseases such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Similarly, the development of pyrimidine-based insecticides is an active area of research, with studies demonstrating the potential of these compounds to control insect vectors like Aedes aegypti. nih.gov The insecticidal and fungicidal properties are highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govnih.gov

Table 1: Examples of Pyrimidine Derivatives with Agrochemical Activity

Compound ClassType of ActivityExample Target Organisms
Benzimidazole PyrimidinesFungicidalBotrytis cinerea, Sclerotinia sclerotiorum nih.gov
Pyrimidine Sulfonate EstersAntibacterial, InsecticidalXanthomonas oryzae, Pseudomonas syringae env.go.jp
PyrimidinyloxyphenoxypropionatesHerbicidalBrassica napus (Rape), Barnyard Grass researchgate.net
Pyrimidine Derivatives with Urea (B33335) PharmacophoreInsecticidalAedes aegypti nih.gov

Metabolites of Existing Agrochemicals (e.g., Diazinon)

A significant area of agrochemical research involves the study of pesticide metabolites to understand their environmental fate and toxicological profiles. A prominent example is the organophosphate insecticide Diazinon (B1670403), which degrades into several pyrimidine-containing compounds. orst.eduinchem.org The primary hydrolytic metabolite of Diazinon is 2-isopropyl-4-methyl-6-hydroxypyrimidine (also referred to as IMHP or pyrimidinol). nih.govinchem.orgcdc.gov

The metabolism of Diazinon can occur in various environments, including soil, water, and within organisms. nih.govcdc.gov The degradation process involves the cleavage of the ester bond, leading to the formation of the more stable pyrimidine ring structure. inchem.org

Metabolic Pathway of Diazinon to Pyrimidine Metabolites:

Diazinon undergoes metabolic transformation through oxidation and hydrolysis. nih.gov The initial step can be an oxidative desulfurization to form the more toxic diazoxon (B46664), which is then hydrolyzed to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine. nih.govorst.edu Alternatively, Diazinon can be directly hydrolyzed to this same pyrimidine metabolite. inchem.org Further oxidation of the isopropyl side chain of the pyrimidine ring can also occur. inchem.org

Table 2: Major Metabolites of Diazinon

Metabolite NameChemical StructureRole/Significance
DiazoxonDiethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (B84403)A more potent acetylcholinesterase inhibitor than Diazinon. orst.edu
2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP)A pyrimidinol derivativeThe main hydrolysis product, used as a biomarker for Diazinon exposure. nih.govresearchgate.net
2-(1-hydroxy-2-propyl)-4-methyl-6-hydroxypyrimidineOxidized pyrimidine derivativeA product of the oxidation of the isopropyl side chain. inchem.org
2-(2-hydroxy-2-propyl)-4-methyl-6-hydroxypyrimidineOxidized pyrimidine derivativeAnother product of the oxidation of the isopropyl side chain. inchem.org

The study of these metabolites is crucial for assessing the environmental impact of Diazinon use and for monitoring exposure in non-target organisms. nih.govresearchgate.net

Design and Synthesis of Novel Pyrimidine-Based Agrochemicals

The pyrimidine scaffold is a valuable building block in the rational design of new agrochemicals. nih.govenv.go.jp Researchers synthesize novel pyrimidine derivatives by introducing various functional groups to the core ring structure to enhance biological activity and selectivity. env.go.jpresearchgate.net Synthetic strategies often involve the condensation of a β-dicarbonyl compound with a urea or amidine derivative. researchgate.net

For instance, novel pyrimidine sulfonate esters containing a thioether moiety have been designed and synthesized, showing promising antibacterial and insecticidal activities. env.go.jp Another approach involves the creation of pyrimidinyloxyphenoxypropionates, which have demonstrated herbicidal properties. researchgate.net The versatility of pyrimidine chemistry allows for the creation of large libraries of compounds for high-throughput screening against various agricultural pests and diseases.

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of pyrimidine-based agrochemicals. nih.govresearchgate.net SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity. nih.gov For pyrimidine derivatives, the nature, size, and electronic properties of the substituents at different positions on the ring can dramatically influence their fungicidal, insecticidal, or herbicidal potency. env.go.jpresearchgate.net

For example, in a series of novel pyrimidine derivatives, the introduction of different substituents on a phenyl ring attached to the pyrimidine core was found to significantly impact their fungicidal activity. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are often employed to guide the design of more potent analogues. mdpi.com These computational models can predict the biological activity of yet-to-be-synthesized compounds, thereby streamlining the discovery process. researchgate.netmdpi.com

Environmental Monitoring and Detection in Agricultural Runoff

The presence of pesticides and their metabolites in agricultural runoff is a significant environmental concern. cdc.gov Consequently, robust analytical methods are required for their detection and quantification in environmental samples like water and soil. nih.gov The monitoring of Diazinon and its primary metabolite, 2-isopropyl-4-methyl-6-hydroxypyrimidine, in agricultural runoff is essential for assessing water quality and ensuring compliance with environmental regulations. cdc.gov

Various analytical techniques are employed for the detection of these pyrimidine derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for identifying and quantifying these compounds at very low concentrations. researchgate.netnih.govnih.gov Sample preparation techniques such as solid-phase extraction (SPE) are typically used to concentrate the analytes from water samples before instrumental analysis. nih.gov The development of sensitive and specific analytical methods is an ongoing area of research to better understand the environmental fate of pyrimidine-based agrochemicals and their degradation products. nih.govepa.gov

Biological Activity of Pyrimidine Derivatives: Implications for 4 Isobutyl 2 Methylpyrimidine As a Research Scaffold

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The pyrimidine (B1678525) nucleus is a cornerstone in the development of antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. This versatility makes the pyrimidine scaffold, such as that in 4-isobutyl-2-methylpyrimidine, a prime candidate for designing new anti-infective drugs.

Numerous studies have synthesized and evaluated novel pyrimidine derivatives for their antimicrobial efficacy. These in vitro assessments are crucial for identifying lead compounds with significant activity.

Antibacterial Activity: Pyrimidine derivatives have been tested against a wide array of Gram-positive and Gram-negative bacteria. For instance, certain 5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidin-2(1H)-one derivatives have shown promising antibacterial activity when compared with the standard drug ciprofloxacin. mdpi.com Triazole-substituted pyrimidines, in particular, demonstrated higher inhibition against species like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. mdpi.comyoutube.com

Antifungal Activity: The development of pyrimidine-based fungicides is well-established in agriculture, with commercial products like pyrimethanil used to control plant fungal diseases. nih.govyoutube.com Research has expanded into their potential against human pathogenic fungi. Studies have evaluated novel pyrimidine derivatives against a panel of fourteen phytopathogenic fungi, with many compounds showing potent fungicidal activity. nih.gov For example, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited an excellent EC50 value of 10.5 µg/mL against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. youtube.comnih.gov

Antiviral Activity: The pyrimidine scaffold is central to many antiviral drugs. researchgate.net Derivatives have been developed and tested against a range of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV). researchgate.netuic.edu For example, certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives with cyclobutyl and cyclopentyl groups showed potent anti-influenza activity, with 50% effective concentrations (EC50) in the range of 0.01-0.1 µM for both influenza A and B types. uic.edu Other studies have identified pyrimidine derivatives with remarkable efficacy against human coronavirus 229E (HCoV-229E). benthamscience.com The development of broad-spectrum antiviral agents based on pyrimidine structures is an active area of research, particularly targeting viral replication by inhibiting host enzymes like dihydroorotate dehydrogenase (DHODH).

Table 1: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives
Compound TypeTarget OrganismObserved ActivityReference
Triazole-substituted pyrimidinesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli (Bacteria)Showed higher inhibition compared to thiadiazole derivatives and comparable to ciprofloxacin. mdpi.comyoutube.com
Pyrimidine derivatives (Series 1a, 3b, 3c, 4b)Phytophthora infestans (Fungus)Inhibition rates of 22.7%, 36.4%, 36.4%, and 18.2%, respectively, outperforming dimethomorph (9.1%). nih.gov
Compound 5oPhomopsis sp. (Fungus)EC50 value of 10.5 µg/mL, superior to Pyrimethanil (32.1 µg/mL). youtube.comnih.gov
2-amino-4-(aminoalkylamino)pyrimidine derivativesInfluenza A and B virusesEC50 values ranging from 0.01 to 0.1 µM. uic.edu
Pyrimido[4,5-d]pyrimidines (Compounds 7a, 7b, 7f)Human coronavirus 229E (HCoV-229E)Exhibited remarkable efficacy. benthamscience.com

Understanding the mechanism by which a compound exerts its antimicrobial effect is vital for drug development. One of the most critical targets for antibiotics within a bacterial cell is the ribosome, the machinery responsible for protein synthesis. The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, has structural differences from eukaryotic ribosomes, allowing for selective toxicity. researchgate.net

Antibiotics that target the ribosome can interfere with various stages of protein synthesis. Some bind to the 30S subunit, causing misreading of mRNA (e.g., aminoglycosides) or preventing the attachment of aminoacyl-tRNA (e.g., tetracyclines). Others bind to the 50S subunit, inhibiting peptide bond formation (e.g., chloramphenicol) or blocking the exit tunnel for the growing polypeptide chain (e.g., macrolides).

While ribosomal inhibition is a well-established antimicrobial mechanism, for many of the simpler synthetic pyrimidine derivatives, other mechanisms of action have been more extensively characterized. For example, the antibacterial action of some pyrimidines is due to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. However, the pyrimidine core is a fundamental component of the nucleobases in rRNA, suggesting a natural affinity for the ribosomal environment. The inhibition of ribosome assembly has also been identified as a secondary target for some ribosomal antibiotics, where drugs bind to precursor particles and stall their maturation. The potential for pyrimidine derivatives to interfere with ribosomal function, either directly with protein synthesis or with the assembly of ribosomal subunits, remains an intriguing area for future investigation.

Anti-Inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties, with several compounds already in clinical use, such as tofacitinib and epirizole. This established activity suggests that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory agents.

A primary mechanism through which many anti-inflammatory drugs function is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Studies have shown that pyrimidine derivatives can be potent and selective COX-2 inhibitors. Researchers have designed and synthesized various pyrimidine-5-carbonitrile and other pyrimidine derivatives that demonstrate significant COX-2 inhibitory activity, with potencies comparable or superior to established drugs like celecoxib and meloxicam. For example, compounds L1 and L2 in one study showed high selectivity towards COX-2, outperforming the reference drug piroxicam. This highlights the potential of the pyrimidine core to serve as a scaffold for creating safer and more effective anti-inflammatory therapies.

Table 2: Cyclooxygenase (COX) Inhibition by Selected Pyrimidine Derivatives
CompoundTarget EnzymeIC50 Value (µM)Selectivity (COX-1/COX-2)Reference
Compound 5COX-1>100>2500
COX-20.04 ± 0.09
Compound 6COX-1>100>2500
COX-20.04 ± 0.02
Compound 5dCOX-11.15 ± 0.037.18
COX-20.16 ± 0.01
Celecoxib (Reference)COX-1>100>2500
COX-20.04 ± 0.01

Enzyme Inhibition and Receptor Modulation (e.g., Kinase Inhibition, Dihydrofolate Reductase)

The pyrimidine scaffold is exceptionally adept at interacting with the active sites of various enzymes, making it a privileged structure for the design of specific inhibitors. Its ability to mimic endogenous ligands or bind to critical pockets has led to the development of potent inhibitors for key enzymes involved in cell proliferation and metabolism, such as kinases and dihydrofolate reductase.

Modern drug discovery heavily relies on structure-guided design, where knowledge of a target protein's three-dimensional structure is used to create complementary inhibitors. The pyrimidine ring is particularly suitable for this approach due to its planar nature and hydrogen bonding capabilities.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing pyrimidine-based molecules to act as competitive inhibitors in the ATP-binding pocket of kinases. This principle has been used to develop numerous kinase inhibitors. For example, pyrimidine-based derivatives have been designed to potently inhibit Aurora kinases, which are involved in cell cycle regulation. Structure-based design has led to the identification of compounds that induce a specific "DFG-out" inactive conformation of Aurora A kinase, leading to potent inhibition. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are also prominent scaffolds for developing inhibitors against targets like Bruton's tyrosine kinase (BTK).

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the folate metabolic pathway, responsible for producing tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. Inhibiting DHFR starves cells of these essential building blocks, making it an effective target for both antimicrobial and anticancer therapies. The vast majority of DHFR inhibitors are based on the 2,4-diaminopyrimidine ring structure, which mimics the pteridine ring of the natural substrate, folic acid. Compounds like trimethoprim (antibacterial) and methotrexate (anticancer) are classic examples. Research continues to develop novel pyrimidine-clubbed derivatives as potential DHFR inhibitors to combat antibiotic resistance and treat various infections.

Table 3: Enzyme Inhibition by Selected Pyrimidine-Based Compounds
Compound TypeTarget EnzymeInhibitory Activity (IC50)Reference
Alisertib (MLN8237)Aurora A Kinase0.0012 µM
Barasertib (AZD1152)Aurora B Kinase0.00037 µM
Compound 13Aurora A Kinase< 200 nM
TrimethoprimC. parvum DHFR~4 µM
Compound 6iHuman DHFR2.41 µM
Compound 6iHuman Thymidylate Synthase (TS)8.88 µM

Pyrimidine Derivatives in Biosynthetic Pathways (e.g., Thiamine (B1217682) Biosynthesis)

The pyrimidine nucleus is a fundamental heterocyclic structure found in a vast array of biologically significant molecules, including nucleic acids and vitamins. juniperpublishers.comgrowingscience.com The biosynthesis of these essential compounds relies on complex and highly regulated metabolic pathways where pyrimidine derivatives serve as crucial precursors and intermediates. mdpi.comnih.gov These pathways are responsible for constructing the pyrimidine ring de novo from simpler molecules or for salvaging and recycling pre-existing pyrimidine bases. A prime example of the vital role of pyrimidine moieties is in the biosynthesis of thiamine (Vitamin B1), where a substituted pyrimidine unit is synthesized independently before being coupled with a thiazole moiety. nih.govresearchgate.net

Enzymatic Mechanisms and Precursor Role of Pyrimidine Moieties

The synthesis of pyrimidine nucleotides is a cornerstone of cellular metabolism, providing the necessary building blocks for DNA and RNA. nih.gov In the de novo synthesis pathway, the pyrimidine ring is assembled first and then attached to a ribose 5-phosphate group. davuniversity.org This process involves a series of enzymatic steps catalyzed by multifunctional proteins in eukaryotes. mdpi.comwikipedia.org

De Novo Pyrimidine Nucleotide Biosynthesis:

The pathway begins with simple molecules and culminates in the formation of Uridine Monophosphate (UMP), the precursor to all other pyrimidine nucleotides. davuniversity.orgcreative-proteomics.com

Carbamoyl Phosphate (B84403) Synthesis: The process is initiated by the enzyme carbamoyl phosphate synthetase II (CPS II), which catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate (CO2), and ATP. This is the primary regulated step in animals. davuniversity.orgcreative-proteomics.com

Aspartate Transcarbamoylase Action: Carbamoyl phosphate then reacts with aspartate to form N-carbamoylaspartate. This reaction is catalyzed by aspartate transcarbamoylase (ATCase). davuniversity.orgwikipedia.org

Ring Closure: Dihydroorotase facilitates the cyclization of N-carbamoylaspartate, forming dihydroorotate through the removal of a water molecule. wikipedia.org In mammals, CPS II, ATCase, and dihydroorotase are part of a single trifunctional protein called CAD. mdpi.comnih.gov

Oxidation: The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to orotate. mdpi.comwikipedia.org

Phosphoribosylation: Orotate is then covalently linked to a ribose sugar group from phosphoribosyl pyrophosphate (PRPP) by the enzyme orotate phosphoribosyltransferase, yielding orotidine monophosphate (OMP). davuniversity.org

Decarboxylation: Finally, OMP decarboxylase removes a carboxyl group from OMP to produce Uridine Monophosphate (UMP). davuniversity.orgwikipedia.org UMP can then be phosphorylated to UTP and converted to CTP, supplying the essential pyrimidines for nucleic acid synthesis. mdpi.comnih.gov

The following table summarizes the key enzymes and their functions in the de novo pyrimidine biosynthesis pathway.

EnzymeFunctionPrecursor(s)Product
Carbamoyl Phosphate Synthetase II (CPS II)Catalyzes the formation of carbamoyl phosphate.Glutamine, CO2, ATPCarbamoyl phosphate
Aspartate Transcarbamoylase (ATCase)Condenses carbamoyl phosphate with aspartate.Carbamoyl phosphate, AspartateN-Carbamoylaspartate
DihydroorotaseCloses the pyrimidine ring.N-CarbamoylaspartateDihydroorotate
Dihydroorotate Dehydrogenase (DHODH)Oxidizes dihydroorotate to orotate.DihydroorotateOrotate
Orotate PhosphoribosyltransferaseAdds ribose 5-phosphate to orotate.Orotate, PRPPOrotidine Monophosphate (OMP)
OMP DecarboxylaseDecarboxylates OMP to form UMP.Orotidine Monophosphate (OMP)Uridine Monophosphate (UMP)

Role in Thiamine Biosynthesis:

Thiamine (Vitamin B1) is composed of a pyrimidine moiety and a thiazole moiety, which are synthesized via separate branches of a pathway before being coupled. nih.govresearchgate.net In prokaryotes such as E. coli and Salmonella typhimurium, the pyrimidine component, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), has a unique biosynthetic origin that involves intermediates from the purine biosynthesis pathway. nih.govnih.gov

The precursor for the HMP moiety is 5-aminoimidazole ribonucleotide (AIR), an intermediate in de novo purine synthesis. nih.govnih.gov The conversion of AIR to HMP is a complex rearrangement reaction catalyzed by the enzyme hydroxymethyl pyrimidine phosphate synthase (encoded by the thiC gene). nih.govcapes.gov.br This enzymatic mechanism involves the rearrangement of the imidazole ring of AIR to form the pyrimidine ring of HMP. nih.gov This highlights a fascinating intersection of metabolic pathways where a purine intermediate is repurposed to create a fundamental component of a vital cofactor. Once synthesized, the pyrimidine moiety (as HMP pyrophosphate) is coupled with the thiazole moiety to form thiamin monophosphate. researchgate.net

The following table outlines the key molecules in the biosynthesis of the thiamine pyrimidine moiety in prokaryotes.

Precursor/IntermediateEnzymeProductPathway
5-Aminoimidazole ribonucleotide (AIR)Hydroxymethyl pyrimidine phosphate synthase (ThiC)4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)Thiamine Biosynthesis (from Purine Pathway)

While these pathways describe the general synthesis of pyrimidine derivatives for fundamental biological roles, specific research on the metabolic fate or biosynthetic involvement of this compound is not available in the reviewed literature. However, the established enzymatic mechanisms for pyrimidine ring formation and modification provide a foundational framework for understanding how such substituted pyrimidines could potentially be synthesized or metabolized. The diverse biological activities of pyrimidine derivatives often stem from the specific substitutions on the core ring structure, making them an important class of molecules in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.netwjarr.com

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate 4-Isobutyl-2-methylpyrimidine from interfering components in the matrix, thereby enhancing the sensitivity and selectivity of subsequent analyses.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.orgyoutube.comlibretexts.orgyoutube.com For the extraction of this compound, a neutral organic compound, from an aqueous matrix, a typical LLE procedure would involve the selection of an appropriate organic solvent in which the target analyte has high solubility. libretexts.org The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the compound remains in its neutral, more organosoluble form. Multiple extractions with fresh portions of the organic solvent are often performed to ensure quantitative recovery. libretexts.org

Table 1: Common Solvents and Conditions for LLE of Pyrimidine (B1678525) Derivatives

Solvent Key Properties Typical Application
Dichloromethane High volatility, good solvency for many organics Extraction from aqueous samples
Diethyl ether High volatility, low boiling point Extraction of neutral organic compounds
Ethyl acetate (B1210297) Less toxic alternative to chlorinated solvents General purpose extraction
Hexane (B92381) Non-polar Extraction of non-polar compounds

Solid-Phase Extraction (SPE) has emerged as a more efficient and environmentally friendly alternative to LLE, requiring smaller volumes of organic solvents. sigmaaldrich.com SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte of interest from a liquid sample. sigmaaldrich.comfishersci.ca For this compound, a reversed-phase SPE sorbent, such as C18-bonded silica (B1680970), would be suitable. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent. youtube.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, and concentration into a single step. nih.gov A fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), where the analyte partitions onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is particularly advantageous for trace analysis and can be automated for high-throughput screening.

Table 2: Comparison of LLE, SPE, and SPME for this compound Analysis

Technique Advantages Disadvantages
LLE Simple, well-established Requires large solvent volumes, can be time-consuming, formation of emulsions
SPE High recovery, reduced solvent use, easily automated Can be more expensive than LLE, method development can be complex
SPME Solvent-free, high sensitivity, simple Fiber lifetime can be limited, matrix effects can be significant

Chemical derivatization can be employed to improve the chromatographic behavior and/or detection sensitivity of this compound. nih.govmdpi.comnih.govtandfonline.com For gas chromatography, derivatization can increase the volatility and thermal stability of the analyte. For detection methods like mass spectrometry, derivatization can introduce a specific chemical tag that enhances ionization efficiency and produces characteristic fragment ions, aiding in both quantification and identification. nih.gov While not always necessary for a compound like this compound, which is amenable to direct analysis, derivatization can be a valuable tool when dealing with very low concentrations or complex matrices.

Chromatographic Separation Techniques (e.g., GC, HPLC, GC×GC)

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components.

Gas Chromatography (GC) is the most common technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly if the compound is less volatile or thermally labile. In HPLC, the separation occurs between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC with a C18 column is a common starting point for the separation of moderately polar compounds.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC. nih.govgcms.cz In GC×GC, two columns with different stationary phases are coupled, providing a much higher peak capacity and the ability to resolve co-eluting compounds in complex mixtures. nih.govgcms.czuvison.com The structured two-dimensional chromatograms also facilitate the identification of compound classes. gcms.cz

Table 3: Typical Chromatographic Conditions for Pyrimidine Analysis

Technique Column Type Mobile Phase/Carrier Gas Detector
GC Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) Helium or Hydrogen FID, MS
HPLC Reversed-phase C18 Acetonitrile (B52724)/water gradient UV, DAD, MS
GC×GC 1st Dimension: Non-polar (e.g., DB-5ms); 2nd Dimension: Polar (e.g., WAX) Helium TOF-MS, FID

Spectroscopic Detection and Quantification (e.g., UV, Mass Spectrometry)

Following chromatographic separation, sensitive and selective detectors are required for the quantification and identification of this compound.

Ultraviolet (UV) spectroscopy can be used for the detection of this compound, as the pyrimidine ring exhibits strong UV absorbance. A diode-array detector (DAD) coupled with HPLC can provide spectral information, which aids in peak identification and purity assessment.

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for both qualitative and quantitative analysis. scispace.com In GC-MS, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition and unambiguous identification of the analyte.

Table 4: Key Mass Spectrometry Parameters for this compound

Parameter Description
Ionization Mode Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Orbitrap
Key Fragment Ions The mass spectrum would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of the isobutyl group and other cleavages of the pyrimidine ring.

Passive Sampling Techniques for Environmental Monitoring

Passive sampling is an innovative approach for the time-weighted average (TWA) monitoring of contaminants in the environment, particularly in water and air. youtube.comaffinisep.com Passive samplers accumulate the target analyte over an extended period, providing a more representative measure of chronic exposure compared to traditional grab sampling, which only captures a snapshot in time. youtube.comaffinisep.com

For monitoring this compound in aquatic environments, a polar organic chemical integrative sampler (POCIS) could be employed. affinisep.comnih.gov The POCIS contains a solid-phase sorbent that sequesters polar and semi-polar organic compounds from the water. affinisep.com For air monitoring, passive samplers containing a sorbent material protected by a diffusive barrier can be used. nih.gov After deployment, the samplers are retrieved, and the accumulated analyte is extracted and analyzed using the chromatographic and spectroscopic techniques described above. The use of performance reference compounds (PRCs) spiked into the sampler before deployment can help to account for the effects of environmental conditions on the uptake rate. youtube.com

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Methodologies

Traditional methods for synthesizing pyrimidines have often relied on hazardous solvents and toxic reagents, presenting risks to both human health and the environment. rasayanjournal.co.in In response, the field of green chemistry has introduced numerous safer and more sustainable techniques that are directly applicable to the synthesis of 4-Isobutyl-2-methylpyrimidine. rasayanjournal.co.innih.gov These modern approaches aim to increase yields, reduce waste, shorten reaction times, and simplify purification processes. rasayanjournal.co.in

Key sustainable methodologies include:

Multicomponent Reactions (MCRs): These reactions, where three or more substrates combine to form a single product, are highly efficient and demonstrate excellent atom economy. jmaterenvironsci.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasonic Irradiation: Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates and product yields. rasayanjournal.co.injmaterenvironsci.com

Solvent-Free Approaches: Conducting reactions without a solvent, such as through "Grindstone Chemistry," minimizes the use of volatile organic compounds and simplifies product isolation. rasayanjournal.co.inresearchgate.net

Green Catalysts and Solvents: The use of biodegradable catalysts and environmentally benign solvents, such as ionic liquids, is a cornerstone of modern sustainable synthesis. rasayanjournal.co.inbenthamdirect.com

These green chemistry principles are considered superior alternatives to conventional methods due to their financial feasibility, eco-friendliness, and potential for high-quality product yields in large quantities. rasayanjournal.co.inbenthamdirect.com

Table 1: Comparison of Sustainable Synthesis Techniques for Pyrimidine (B1678525) Derivatives

Methodology Key Advantages
Multicomponent Reactions High atom economy, simplified procedures, environmental friendliness. jmaterenvironsci.com
Microwave-Assisted Synthesis Reduced reaction times, higher yields, less environmental impact. rasayanjournal.co.in
Ultrasound-Assisted Synthesis Energy efficiency, enhanced reaction rates. rasayanjournal.co.injmaterenvironsci.com
Solvent-Free Synthesis Eliminates hazardous solvents, simplifies workup, cost-effective. nih.govresearchgate.net

| Green Catalysts/Solvents | Minimal toxicity, biodegradability, financial feasibility. rasayanjournal.co.innih.gov |

Application in Functional Materials Research

The unique electronic and structural properties of the pyrimidine ring make it a valuable scaffold in the development of advanced functional materials. researchgate.net The presence of electron-withdrawing nitrogen atoms makes the pyrimidine ring an interesting component for structures requiring intramolecular charge transfer (ICT), a key mechanism for many optical applications. researchgate.net Research in this area suggests that derivatives like this compound could be investigated for roles in materials science.

Emerging applications for pyrimidine derivatives in functional materials include:

Optical Materials: Arylpyrimidines have been extensively studied as luminescent materials for use in organic light-emitting diodes (OLEDs). researchgate.net The extended π-conjugated scaffold required for these properties can be constructed using the pyrimidine core. researchgate.net

Corrosion Inhibitors: Pyrimidine derivatives have been identified as effective and environmentally friendly corrosion inhibitors for metallic alloys. researchgate.net They function by forming an adsorptive film on the metal surface, and their efficiency can be tuned by altering the functional groups on the pyrimidine ring. researchgate.net

Heavy Metal Adsorption: Certain pyrimidine derivatives have shown potential for use in environmental remediation by adsorbing heavy metal pollutants. novapublishers.com

The specific isobutyl and methyl substitutions on this compound could influence its solubility, film-forming capabilities, and electronic properties, making it a candidate for tailored applications in these areas.

Advanced Computational Modeling for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery and material design, saving significant time and cost by predicting molecular properties and interactions. rsc.org Advanced computational modeling allows for the de novo design of novel pyrimidine derivatives with enhanced efficacy and specificity for a given target. rsc.orgresearchgate.net

Key computational techniques being applied to pyrimidine scaffolds include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling helps to understand the relationship between the chemical structure of a compound and its biological activity. rsc.org These models can reliably predict the inhibitory activity of newly designed compounds. rsc.orgmdpi.com

Molecular Docking: This simulation technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme, providing insights into ligand-receptor interactions and binding affinity. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulation: MD simulations are used to analyze the physical movements of atoms and molecules, helping to understand the stability of ligand-receptor complexes over time. rsc.org

Deconstruction-Reconstruction Strategy: A novel synthetic strategy allows for the conversion of existing complex pyrimidine compounds into other nitrogen heteroaromatics. nih.govnih.gov This approach transforms the pyrimidine into a versatile building block, enabling the creation of diverse analogues that would be difficult to synthesize by other means. nih.govnih.govnsf.gov

These integrated computational methods facilitate a deeper understanding of molecular interactions, guiding the rational design of new derivatives like this compound for specific biological or material science applications. rsc.org

Integrated Environmental Risk Assessment and Remediation Strategies

As with any chemical compound intended for broader use, a thorough assessment of the environmental fate and potential risks of this compound is crucial. Research on related pyridine (B92270) and pyrimidine compounds, particularly those used as herbicides, highlights potential environmental concerns that warrant proactive investigation. epa.gov

Key considerations for an integrated environmental assessment include:

Persistence and Degradation: Certain herbicides in the pyridine/pyrimidine class can persist in treated plant materials. epa.gov When these materials are composted, the persistent residues can cause harm to other plants. epa.gov Understanding the degradation pathway and persistence of this compound is essential.

Ecological Health Risks: The primary ecological risks associated with pyrimidine-based herbicides are to non-target terrestrial plants through mechanisms like spray drift and runoff. epa.gov

Remediation Strategies: For persistent pyrimidine compounds, mitigation measures have been developed, such as prohibiting the off-site use of treated plant materials for composting for a specific period (e.g., 18 months) to allow for residue decline. epa.gov

A proactive approach, integrating risk assessment early in the development process, can guide the design of environmentally benign applications for this compound and inform strategies for its safe handling and disposal.

Exploration of Novel Biological Targets for Pyrimidine Scaffolds

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic therapeutic agents. nih.govnih.gov Its versatility allows for structural modifications at multiple positions, enabling the generation of highly functionalized derivatives with selectivity for a wide range of biological targets. nih.gov While the specific biological activity of this compound is not widely documented, the extensive research into other pyrimidine derivatives points to numerous potential therapeutic areas for exploration.

Novel and established biological targets for pyrimidine-based compounds include:

Protein Kinase Inhibitors: Pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Targets include Focal Adhesion Kinase (FAK), PI3K/mTOR, and Epidermal Growth Factor Receptor (EGFR). rsc.orgresearchgate.netacs.org

Anti-inflammatory Agents: The pyrimidine scaffold is found in compounds designed to reduce the inflammatory response, for example, by down-regulating inflammatory cytokines and reactive oxygen species (ROS). rsc.org

Bone Anabolic Agents: Novel pyrimidine derivatives have been developed that promote osteogenesis (bone formation) by activating the BMP2/SMAD1 signaling pathway, offering a potential new therapeutic approach for bone disorders. nih.gov

Anticancer Agents: Beyond kinase inhibition, pyrimidine derivatives have demonstrated broad anticancer activity through various mechanisms, including cytotoxicity and the induction of apoptosis. mdpi.comnih.govarabjchem.org The pyrimidine core is a key component of foundational anticancer drugs like 5-fluorouracil. nih.gov

The exploration of this compound and its analogues against these and other emerging biological targets could lead to the discovery of novel therapeutic agents. gsconlinepress.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Isobutyl-2-methylpyrimidine, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For pyrimidine derivatives like this compound, starting materials such as halobenzyl halides (e.g., chlorobenzyl chloride) and pyrimidine cores are reacted under controlled conditions. Key steps include thiol-mediated coupling for introducing substituents and purification via column chromatography or recrystallization to achieve >90% purity .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Standard techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for confirming substitution patterns, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, ¹H NMR can distinguish isobutyl and methyl groups via distinct splitting patterns in the δ 1.0–2.5 ppm range .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer : Pyrimidine derivatives often target enzymes like kinases or receptors in signaling pathways. Preliminary studies involve in vitro assays (e.g., enzyme inhibition screens) and cell-based models (e.g., cytotoxicity testing against cancer cell lines). For instance, analogs of this compound have shown activity against bacterial efflux pumps in antimicrobial studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Methodological Answer : Systematic optimization involves varying catalysts (e.g., Pd-based catalysts for coupling), temperature (40–80°C for controlled reactivity), and solvent polarity (e.g., DMF vs. THF). Design of experiments (DoE) tools like factorial design can identify critical parameters. For example, increasing reaction time from 12 to 24 hours may improve yields by 15–20% in multi-step syntheses .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound analogs?

  • Methodological Answer : Contradictions arise from variability in assay protocols (e.g., ATP concentration in kinase assays) or cell line specificity. Researchers should:

  • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Standardize conditions (e.g., pH, incubation time) across labs.
  • Perform meta-analyses of published data to identify confounding variables .

Q. How can computational modeling guide the design of this compound derivatives with enhanced activity?

  • Methodological Answer : Density-functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO levels), while molecular docking identifies binding poses with targets like kinase ATP pockets. For example, modifying the isobutyl group’s steric bulk via DFT-optimized substituents may improve binding entropy .

Q. What methodologies assess the toxicity profile of this compound in preclinical models?

  • Methodological Answer : In vitro cytotoxicity screens (e.g., MTT assays on HEK293 cells) precede in vivo studies (e.g., acute toxicity in rodents via OECD guidelines). Metabolite profiling (LC-MS/MS) identifies potential toxic intermediates, while genotoxicity is assessed via Ames tests .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

  • Methodological Answer : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) improves solubility but may reduce membrane permeability. LogP assays and artificial membrane permeability models (e.g., PAMPA) quantify these trade-offs. For instance, replacing the methyl group with a methoxymethyl moiety increases aqueous solubility by 30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.